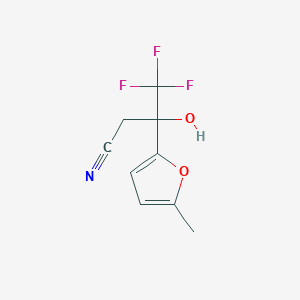
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is a compound with potential applications in scientific research. This compound is a nitrile derivative of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butan-2-one and has a molecular formula of C11H9F3NO2. It is a white solid with a melting point of 121-123°C and a boiling point of 357.3°C.
Wissenschaftliche Forschungsanwendungen
- Field : Structural Chemistry .
- Application : This compound has been used in the study of molecular and crystal structures .
- Method : The study involved X-ray diffraction analysis and quantum chemical calculations .
- Results : The study found that the planar diketone form of TTA found in its metal complexes does not occur in the free ligand. Hydrated TTA with two geminal hydroxo groups has a non-planar structure stabilized by an intramolecular hydrogen bond .
- Field : Organic Chemistry .
- Application : This compound has been synthesized and used in reactions with hydroxylamine and hydrazine .
- Method : The synthesis involved acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .
- Results : The X-ray structural analysis of the new trifluoromethyl-substituted dielectrophile revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .
Molecular and Crystal Structure Analysis
Synthesis and Cyclocondensation
- Field : Agrochemical and Pharmaceutical Chemistry .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which have a similar structure to the compound you mentioned, have been used in the synthesis of active ingredients in agrochemical and pharmaceutical industries .
- Method : The synthesis involves various methods, including the use of a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Organic Chemistry .
- Application : Trifluoromethyl-containing building blocks have been used in cyclocondensation reactions .
- Method : The reaction involves the use of a trifluoromethyl-containing building block .
- Results : The reaction leads to the formation of new compounds with potential applications in various fields .
Synthesis of Agrochemical and Pharmaceutical Ingredients
Cyclocondensation Reaction
- Field : Physical Chemistry .
- Application : Trifluoromethylbutyrophenone, a compound similar to the one you mentioned, has been used in studies of phosphorescence .
- Method : The study involved the use of spectroscopic techniques to investigate the phosphorescence properties of the compound .
- Results : The study provided valuable insights into the phosphorescence properties of trifluoromethylbutyrophenone .
- Field : Structural Chemistry .
- Application : A compound similar to the one you mentioned, 4,4,4-trifluoro-3,3-dihydroxy-1-thiophene-2-yl-butane-1-one, has been used in the study of molecular and crystal structures .
- Method : The study involved X-ray diffraction analysis and quantum chemical calculations .
- Results : The study found that the planar diketone form of TTA found in its metal complexes does not occur in the free ligand. Hydrated TTA with two geminal hydroxo groups has a non-planar structure stabilized by an intramolecular hydrogen bond .
Phosphorescence Studies
Molecular and Crystal Structure Analysis
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYARJYXQDATNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)
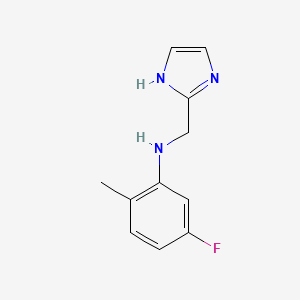
![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)
![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)
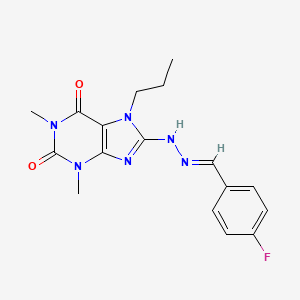
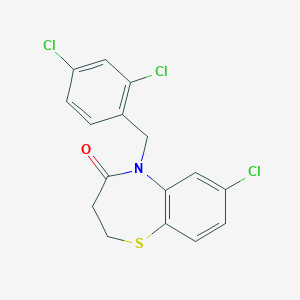
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
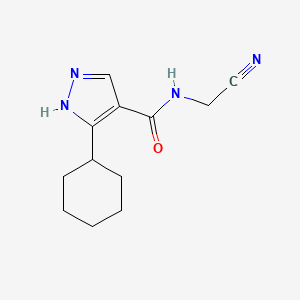
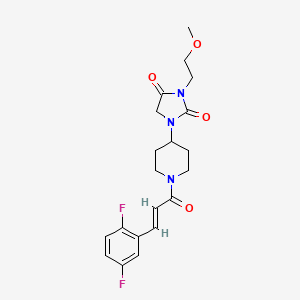
![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)